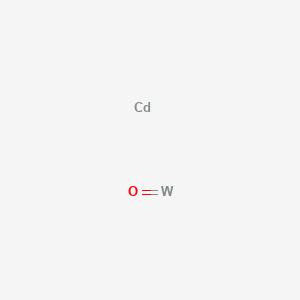
Cadmium--oxotungsten (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium–oxotungsten (1/1) is a compound that combines cadmium and tungsten in a specific stoichiometric ratio. This compound is of interest due to its unique chemical properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of cadmium and tungsten results in a compound that exhibits distinct characteristics, making it valuable for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cadmium–oxotungsten (1/1) typically involves the reaction of cadmium salts with tungsten oxides under controlled conditions. One common method is the solid-state reaction, where cadmium oxide (CdO) and tungsten trioxide (WO3) are mixed in stoichiometric amounts and heated at high temperatures to form the desired compound. The reaction can be represented as: [ \text{CdO} + \text{WO}_3 \rightarrow \text{CdWO}_4 ]
Industrial Production Methods: In industrial settings, the production of cadmium–oxotungsten (1/1) may involve more advanced techniques such as chemical vapor deposition (CVD) or sol-gel processes. These methods allow for better control over the purity and morphology of the final product, which is crucial for its applications in high-tech industries.
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium–oxotungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with acids to form cadmium and tungsten salts, and with reducing agents to yield elemental cadmium and tungsten.
Common Reagents and Conditions:
Oxidation: Cadmium–oxotungsten (1/1) can be oxidized using strong oxidizing agents such as nitric acid (HNO3) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) can reduce cadmium–oxotungsten (1/1) to its elemental forms.
Substitution: Substitution reactions may involve halogens or other reactive species, leading to the formation of cadmium halides and tungsten halides.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For instance, oxidation with nitric acid may produce cadmium nitrate (Cd(NO3)2) and tungsten oxide (WO3), while reduction with hydrogen gas can yield elemental cadmium and tungsten.
Applications De Recherche Scientifique
Cadmium–oxotungsten (1/1) has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Research has explored its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: The compound’s properties are being investigated for potential therapeutic applications, such as targeted drug delivery systems.
Industry: Cadmium–oxotungsten (1/1) is utilized in the production of advanced materials, including semiconductors and photovoltaic devices, due to its excellent electrical and optical properties.
Mécanisme D'action
The mechanism by which cadmium–oxotungsten (1/1) exerts its effects involves interactions at the molecular level. The compound can interact with various molecular targets, including enzymes and cellular components, leading to changes in their activity and function. For example, its catalytic properties are attributed to the ability of cadmium and tungsten atoms to facilitate electron transfer reactions, thereby accelerating chemical processes.
Comparaison Avec Des Composés Similaires
- Cadmium oxide (CdO)
- Tungsten trioxide (WO3)
- Cadmium sulfide (CdS)
- Tungsten disulfide (WS2)
Propriétés
Numéro CAS |
39321-10-3 |
|---|---|
Formule moléculaire |
CdOW |
Poids moléculaire |
312.25 g/mol |
Nom IUPAC |
cadmium;oxotungsten |
InChI |
InChI=1S/Cd.O.W |
Clé InChI |
YQFNGWLDQYSTQA-UHFFFAOYSA-N |
SMILES canonique |
O=[W].[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





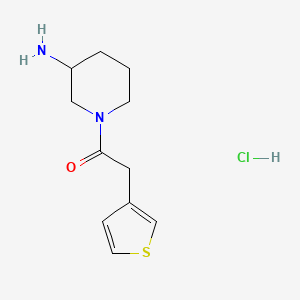



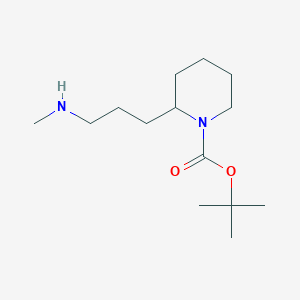

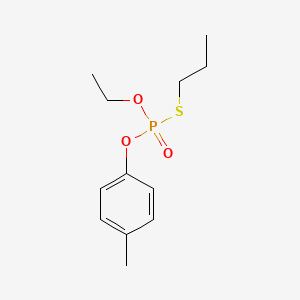

![5H-Pyrimido[4,5-d]azepine](/img/structure/B13964865.png)
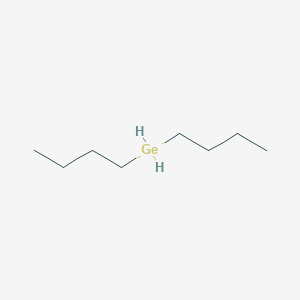
![2(1H)-Pyridinone, 5-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-1,3,4-trimethyl-](/img/structure/B13964878.png)
